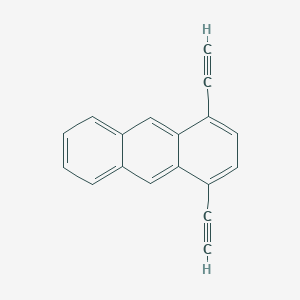![molecular formula C16H38N6 B14246032 N,N',N''-Tris[3-(dimethylamino)propyl]guanidine CAS No. 502501-74-8](/img/structure/B14246032.png)
N,N',N''-Tris[3-(dimethylamino)propyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine is a chemical compound with the molecular formula C15H36N4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its three dimethylamino groups attached to a propyl chain, which is further connected to a guanidine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘-Tris[3-(dimethylamino)propyl]guanidine typically involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then hydrogenated to produce dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with cyanamide under basic conditions to yield N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine .
Industrial Production Methods
Industrial production of N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in the form of an oil, which is then purified and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as N-oxides.
Reduction: Reduced forms of the compound, such as primary or secondary amines.
Substitution: Substituted derivatives where the dimethylamino groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaminopropylamine: A related compound with similar reactivity but fewer dimethylamino groups.
N,N-Dimethylguanidine: Another related compound with a guanidine core but different substituents.
Uniqueness
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine is unique due to its three dimethylamino groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful as a catalyst and intermediate in various chemical reactions, setting it apart from other similar compounds .
Propiedades
Número CAS |
502501-74-8 |
|---|---|
Fórmula molecular |
C16H38N6 |
Peso molecular |
314.51 g/mol |
Nombre IUPAC |
1,2,3-tris[3-(dimethylamino)propyl]guanidine |
InChI |
InChI=1S/C16H38N6/c1-20(2)13-7-10-17-16(18-11-8-14-21(3)4)19-12-9-15-22(5)6/h7-15H2,1-6H3,(H2,17,18,19) |
Clave InChI |
YJPGEMQTUWZXKT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=NCCCN(C)C)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
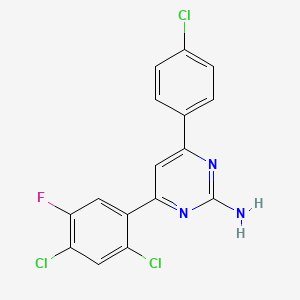
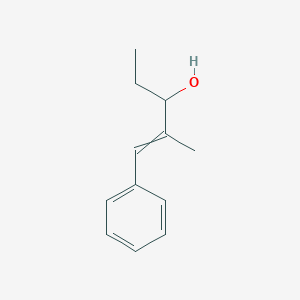
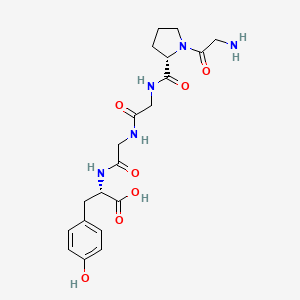
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
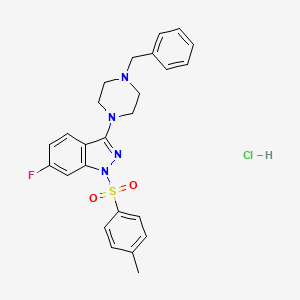
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

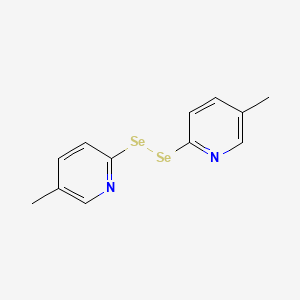
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
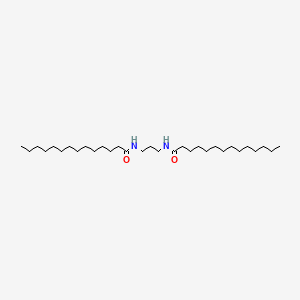
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
silane](/img/structure/B14246024.png)
